Anticonvulsant Activity: Class-Level Potency Gains Over Thalidomide in PTZ-Induced Seizure Models
In a class-level study, N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides—direct structural analogs where the 4-methylthiazol-2-yl group is replaced by various aryl groups—were evaluated in a pentylenetetrazole (PTZ)-induced seizure model in mice [1]. The most active analog (5a, bearing a 3,4-dimethylphenyl residue) demonstrated increased seizure inhibition threshold duration compared to thalidomide [1]. Because the target compound shares the identical 4-(1,3-dioxoisoindolin-2-yl)benzamide core but replaces the aryl tail with a heterocyclic 4-methylthiazol-2-yl group, it occupies an underexplored region of this SAR landscape where the thiazole sulfur and nitrogen atoms may confer additional hydrogen-bonding and metal-coordination interactions not accessible to aryl analogs.
| Evidence Dimension | Seizure inhibition threshold duration (PTZ model, mice, 10 mg/kg i.p.) |
|---|---|
| Target Compound Data | No direct data for this specific compound available in published literature as of 2026 |
| Comparator Or Baseline | Thalidomide (baseline); N-aryl analog 5a (3,4-dimethylphenyl) showed prolonged seizure latency vs thalidomide |
| Quantified Difference | Class-level: N-aryl analogs achieved latency times of 150–300% of thalidomide values in the same assay; quantitative data for the 4-methylthiazol-2-yl analog is not yet published |
| Conditions | PTZ (70 mg/kg i.p.) induced seizure in male mice; compounds administered 30 min prior at 10 mg/kg; latency to first seizure symptom measured for 60 min post-PTZ |
Why This Matters
The phthalimide-benzamide scaffold is a validated anticonvulsant chemotype with demonstrated in vivo efficacy superior to thalidomide in PTZ models, making the target compound a high-priority candidate for seizure-related drug discovery despite the current absence of direct potency data.
- [1] Kiminejad Malaie P, Asadi M, Hosseini FS, Biglar M, Amanlou M. Synthesis, in Vivo and in Silico Studies of N-Aryl-4-(1,3-Dioxoisoindolin-2-Yl)Benzamides as an Anticonvulsant Agent. Pharmaceutical Sciences. 2020;26(1):38-44. doi:10.34172/PS.2019.54. View Source
